1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one
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Description
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one is a useful research compound. Its molecular formula is C13H19N3O5S and its molecular weight is 329.37 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one (CAS No. 3676-69-5) has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H18N4O5, with a molecular weight of 298.30 g/mol. The structure features a tetrahydrofurodioxole moiety and a pyrimidine core which are crucial for its biological interactions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro tests on human breast carcinoma cells (MDA-MB-231) revealed that the compound inhibits cell proliferation with an IC50 of 0.6 µM. The mechanism appears to involve cell cycle arrest rather than direct cytotoxicity. Specifically, treatment with concentrations above 10 µM resulted in a notable slowdown in cell cycle progression without significantly affecting cell adhesion or inducing apoptosis .
Concentration (µM) | Cell Proliferation Inhibition (%) |
---|---|
0.1 | 10 |
1 | 25 |
3 | 40 |
10 | >60 |
The mechanism by which this compound exerts its effects involves the modulation of specific signaling pathways associated with cell growth and survival. Notably, it appears to interact with proteins involved in the regulation of the cell cycle, although further studies are required to elucidate the precise molecular targets .
Other Biological Activities
Besides its anticancer properties, preliminary data suggest that the compound may exhibit additional biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence indicating that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Early-stage research suggests potential neuroprotective properties that warrant further investigation.
Study on MDA-MB-231 Cells
In a controlled study evaluating the effects of this compound on MDA-MB-231 cells:
- Objective : To assess the impact on cell viability and proliferation.
- Methodology : WST-1 tetrazolium salt assay was used to measure metabolic activity as an indicator of cell viability.
- Results : A significant reduction in cell viability was observed at concentrations exceeding 3 µM after 48 hours of treatment.
Additional Research
Further investigations into derivatives of this compound have revealed variations in biological activity based on structural modifications. For example:
Properties
Molecular Formula |
C13H19N3O5S |
---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C13H19N3O5S/c1-13(2)20-8-7(5-17)19-11(9(8)21-13)16-4-6(3-14)10(18)15-12(16)22/h4,7-9,11,17H,3,5,14H2,1-2H3,(H,15,18,22)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
LLYVIOOQSMCMDM-TURQNECASA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=S)CN)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN)CO)C |
Origin of Product |
United States |
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